molecular formula C12H28Cl2N2O2 B8257000 (2S,4S)-2-methylpiperidin-4-ol;(2R,4R)-2-methylpiperidin-4-ol;dihydrochloride

(2S,4S)-2-methylpiperidin-4-ol;(2R,4R)-2-methylpiperidin-4-ol;dihydrochloride

Cat. No.: B8257000
M. Wt: 303.27 g/mol
InChI Key: DCMSXLQNEYOCLX-UJBYFQBESA-N
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Description

(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol are stereoisomers of a piperidine derivative. These compounds are often studied for their unique stereochemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis. The dihydrochloride form of these compounds is commonly used to enhance their stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol typically involves diastereoselective methods to ensure the correct stereochemistry. One common approach is the use of enantiomerically pure starting materials and chiral catalysts to control the stereochemistry during the reaction. For example, the synthesis can involve the use of zinc and magnesium enolates in a 5-exo-tet ring closure reaction, which provides high diastereoselectivity .

Industrial Production Methods

In an industrial setting, the production of these compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production. The dihydrochloride form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization to isolate the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert these compounds into their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (2S,4S)-2-methylpiperidin-4-ol can yield 2-methylpiperidin-4-one, while reduction can produce 2-methylpiperidin-4-amine.

Scientific Research Applications

(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol have several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol involves their interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of these compounds plays a crucial role in their binding affinity and activity. For example, the (2S,4S) and (2R,4R) isomers may exhibit different biological activities due to their distinct three-dimensional structures, which affect how they interact with their targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-2-methylpiperidin-4-ol and (2R,4R)-2-methylpiperidin-4-ol are unique due to their specific stereochemistry, which allows for selective interactions with biological targets. This makes them valuable in the development of stereochemically pure pharmaceuticals and other specialized applications.

Properties

IUPAC Name

(2S,4S)-2-methylpiperidin-4-ol;(2R,4R)-2-methylpiperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13NO.2ClH/c2*1-5-4-6(8)2-3-7-5;;/h2*5-8H,2-4H2,1H3;2*1H/t2*5-,6-;;/m10../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMSXLQNEYOCLX-UJBYFQBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O.CC1CC(CCN1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)O.C[C@H]1C[C@H](CCN1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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